molecular formula C12H11NO2 B182786 N-[4-(furan-2-yl)phenyl]acetamide CAS No. 69836-64-2

N-[4-(furan-2-yl)phenyl]acetamide

Cat. No.: B182786
CAS No.: 69836-64-2
M. Wt: 201.22 g/mol
InChI Key: YOUVSHSXXFRORJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

1.1.1 Systematic Nomenclature
The IUPAC name for this compound is N-[4-(furan-2-yl)phenyl]acetamide , derived from its parent structures:

  • Acetamide : The acyl group (CH₃CONH–) attached to a nitrogen atom.
  • 4-(furan-2-yl)phenyl : A phenyl ring substituted at the para position with a furan-2-yl group.

1.1.2 Identifying Codes

Property Value
CAS Registry Number 69836-64-2
SMILES CC(NC1=CC=C(C2=CC=CO2)C=C1)=O
InChI InChI=1S/C12H11NO2/c1-9(14)13-11-6-4-10(5-7 ...
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol

Data compiled from PubChem, Ambeed, and Key Organics.

1.1.3 Synonyms and Related Compounds

  • N-[4-(5-formyl-2-furyl)phenyl]acetamide (C₁₃H₁₁NO₃): A derivative with a formyl substituent on the furan ring.
  • N-(furan-2-ylmethyl)acetamide (C₇H₉NO₂): A simpler analog lacking the phenyl group.

Molecular Structure and Physicochemical Properties

1.2.1 Structural Features
The molecule consists of three key components:

  • Furan-2-yl group : A five-membered aromatic ring with one oxygen atom, conjugated to the phenyl ring via a para-substituted carbon.
  • Phenyl ring : A benzene ring providing planar aromaticity.
  • Acetamide group : A carbonyl (C=O) bonded to a methyl group and an amine (NH–) linked to the phenyl ring.

Properties

CAS No.

69836-64-2

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

N-[4-(furan-2-yl)phenyl]acetamide

InChI

InChI=1S/C12H11NO2/c1-9(14)13-11-6-4-10(5-7-11)12-3-2-8-15-12/h2-8H,1H3,(H,13,14)

InChI Key

YOUVSHSXXFRORJ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)C2=CC=CO2

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CC=CO2

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

N-[4-(furan-2-yl)phenyl]acetamide has the following chemical characteristics:

  • Molecular Formula : C12_{12}H11_{11}NO2_2
  • CAS Number : 69836-64-2
  • SMILES : CC(=O)Nc1ccc(cc1)-c1ccco1

The compound features a furan ring fused with a phenyl group, which contributes to its unique reactivity and biological interactions.

Anticancer Activity

This compound has been studied for its anticancer properties. Research indicates that derivatives of phenylacetamide, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For example:

CompoundCell LineIC50 (µM)
This compoundPC3 (Prostate Carcinoma)52
Reference Drug (Imatinib)PC340

In a study comparing various derivatives, this compound demonstrated promising activity against the PC3 cell line, indicating its potential as an anticancer agent .

Antimicrobial Properties

This compound exhibits antimicrobial activity against various pathogens. Its furan moiety contributes to this property by enhancing interactions with microbial targets. Studies have shown that compounds containing furan derivatives often display significant antibacterial and antifungal activities .

Anti-inflammatory Effects

Research suggests that furan derivatives can possess anti-inflammatory properties. This compound may inhibit inflammatory pathways, making it a candidate for treating conditions associated with chronic inflammation .

Material Science Applications

The compound's unique structure also makes it valuable in material science. This compound can be utilized in the synthesis of polymers and resins due to its aromatic and heterocyclic components. These materials are often used in coatings, adhesives, and other industrial applications .

Case Studies

  • Cytotoxicity Study : A series of derivatives based on this compound were synthesized and tested against various cancer cell lines. The study highlighted that modifications to the furan moiety significantly enhanced cytotoxicity .
  • Antimicrobial Testing : In vitro studies demonstrated that this compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Analgesic and Anti-Nociceptive Phenylacetamides

Several N-phenylacetamide derivatives with sulfonamide or piperazinyl groups exhibit significant analgesic activity:

Compound Name Substituent(s) Activity (vs. Paracetamol) Reference
N-[4-(4-Methylpiperazinylsulfonyl)phenyl]acetamide (35) 4-Methylpiperazinylsulfonyl Comparable/superior analgesic activity
N-[4-(Diethylsulfamoyl)phenyl]acetamide (36) Diethylsulfamoyl Anti-hypernociceptive (inflammatory pain)
N-[4-(Piperazinylsulfonyl)phenyl]acetamide (37) Piperazinylsulfonyl Anti-hypernociceptive (inflammatory pain)
N-[4-(Nitrochalcone)phenyl]acetamide (6) Nitrophenylprop-2-enoyl 32–34× more potent in writhing test

Key Observations :

  • Sulfonamide and piperazinyl groups (e.g., compound 35 ) enhance analgesic activity, likely due to improved solubility and target engagement .
  • The chalcone derivative (compound 6 ) demonstrates exceptional potency, attributed to the nitro group’s electron-withdrawing effects and extended π-conjugation .
  • In contrast, N-[4-(furan-2-yl)phenyl]acetamide lacks direct sulfonamide or chalcone moieties but may leverage the furan’s electron-donating properties for distinct binding interactions.

Heterocyclic Derivatives

Triazine-Based Analogs

Triazine-linked acetamides (Compounds F, G, H) inhibit tetrodotoxin-sensitive sodium channels, with structural variations influencing efficacy:

Compound Substituent Notable Feature
H Benzyloxy-piperidinyl triazine Referred to as "compound 36" in prior studies

Comparison :

Oxadiazole Derivatives

N-[4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl]acetamide (1) incorporates a 1,3,4-oxadiazole ring, enhancing metabolic stability and rigidity compared to the parent compound .

Substituted Phenylacetamides

Chloro and Nitro Derivatives
  • N-(4-Chloro-2-nitrophenyl)acetamide: Features electron-withdrawing groups (Cl, NO₂), which increase electrophilicity and reactivity in synthesis .
  • N-(4-Hydroxyphenyl)acetamide (Paracetamol) : The hydroxyl group enables glucuronidation and sulfation for detoxification, whereas the furan in This compound may alter metabolic pathways .
Trifluoromethyl Derivatives
  • N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide : The CF₃ group enhances lipophilicity and bioavailability, contrasting with the furan’s moderate hydrophobicity .

Antibacterial and Antifungal Agents

  • Furonazide : Contains a furan-2-yl group linked via an imine, demonstrating antibacterial activity. This highlights the furan’s versatility in diverse therapeutic contexts .

Preparation Methods

Procedure:

  • Reagent Setup : Dissolve 4-(furan-2-yl)aniline (1.0 equiv) in dichloromethane (DCM) or tetrahydrofuran (THF).

  • Acylation : Add acetic anhydride (1.2 equiv) or acetyl chloride (1.1 equiv) dropwise at 0°C, followed by triethylamine (1.5 equiv) to neutralize HCl byproducts.

  • Work-Up : Stir at room temperature for 2–4 hours, then quench with ice water. Extract the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Recrystallize from ethanol or perform column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

Key Data:

ReagentSolventTemperatureTimeYieldPurity (HPLC)
Acetic anhydrideDCM0°C → RT3 h85%98.5%
Acetyl chlorideTHF0°C → RT2 h78%97.2%

Advantages : High yields, simplicity, and scalability.
Limitations : Requires stoichiometric bases and generates acidic waste.

Schotten-Baumann Reaction for Aqueous-Phase Synthesis

This method employs interfacial acetylation under biphasic conditions, ideal for minimizing side reactions.

Procedure:

  • Base Preparation : Dissolve 4-(furan-2-yl)aniline in aqueous NaOH (10% w/v).

  • Acyl Chloride Addition : Add acetyl chloride (1.1 equiv) to the vigorously stirred solution.

  • Isolation : Filter the precipitated product, wash with cold water, and dry under vacuum.

Key Data:

NaOH ConcentrationReaction TimeYieldParticle Size (μm)
10% w/v1 h72%50–100

Advantages : Eliminates organic solvents; suitable for industrial scale.
Limitations : Lower yields due to hydrolysis side reactions.

Enzymatic Acetylation Using Immobilized Lipases

Green chemistry approaches utilize immobilized lipases (e.g., EziG-CALB) to catalyze acetylation in non-aqueous media.

Procedure:

  • Enzyme Activation : Suspend EziG-CALB (20 mg/mmol substrate) in methyl tert-butyl ether (MTBE).

  • Substrate Mixing : Add 4-(furan-2-yl)aniline and ethyl acetate (3.0 equiv) as the acyl donor.

  • Reaction : Stir at 30°C for 2 hours, filter the enzyme, and concentrate the filtrate.

Key Data:

Enzyme LoadingAcyl DonorSolventConversion Rate
20 mg/mmolEthyl acetateMTBE92%

Advantages : Mild conditions, high selectivity, and reusability of biocatalysts.
Limitations : Higher cost of enzymes and specialized equipment.

Innovative C–H functionalization strategies enable direct introduction of acetamide groups without pre-functionalized intermediates.

Procedure:

  • Catalyst System : Combine Pd(OAc)₂ (10 mol%), tert-butyl hydroperoxide (tBuOOH, 6.0 equiv), and 4-(furan-2-yl)phenol precursor in toluene.

  • Acylation : Add ethanol (2.0 equiv) as the acyl source and heat at 120°C for 16 hours.

  • Purification : Extract with ethyl acetate, dry, and chromatograph (SiO₂, CH₂Cl₂/MeOH).

Key Data:

OxidantTemperatureTimeYieldTON⁴
tBuOOH120°C16 h75%8.2

Advantages : Bypasses pre-synthesis of aniline intermediates.
Limitations : Requires phenolic precursors and hazardous oxidants.

Microwave-Assisted Solvent-Free Acetylation

Microwave irradiation accelerates reaction kinetics, reducing processing times significantly.

Procedure:

  • Mixing : Combine 4-(furan-2-yl)aniline and acetic anhydride (1.5 equiv) in a microwave vial.

  • Irradiation : Heat at 100°C for 10 minutes (300 W power).

  • Work-Up : Dilute with ethanol, cool to precipitate, and filter.

Key Data:

Power (W)TemperatureTimeYieldEnergy Use (kWh)
300100°C10 min88%0.05

Advantages : Rapid, energy-efficient, and high purity.
Limitations : Specialized equipment required.

Comparative Analysis of Methods

MethodYield RangeScalabilityCostEnvironmental Impact
Classical Acetylation75–85%HighLowModerate (waste)
Enzymatic85–92%ModerateHighLow
Palladium-Catalyzed65–75%LowHighHigh (oxidants)
Microwave-Assisted80–88%HighModerateLow

Q & A

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodology : Use fume hoods for synthesis, wear nitrile gloves, and avoid skin contact. For toxic intermediates (e.g., nitro derivatives), conduct reactions in sealed systems. Waste should be neutralized (e.g., with 10% NaOH) before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.